molecular formula C7H6O2S B1659882 5H-Thiopyrano[3,4-b]furan-4(7H)-one CAS No. 6881-51-2

5H-Thiopyrano[3,4-b]furan-4(7H)-one

Cat. No.: B1659882
CAS No.: 6881-51-2
M. Wt: 154.19 g/mol
InChI Key: ZUJLBYBLNAIVOB-UHFFFAOYSA-N
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Description

5H-Thiopyrano[3,4-b]furan-4(7H)-one is a fused heterocyclic compound that serves as a valuable and versatile scaffold in organic synthesis and medicinal chemistry research. Its molecular architecture, incorporating both thiopyran and furanone motifs, makes it a privileged structure for the design and development of novel chemical entities. Current research demonstrates the high functionalizability of this core structure. The compound can be readily functionalized at key positions, enabling its use as a building block for creating diverse libraries of derivatives . For instance, the core structure can be modified through various reactions, including the installation of phosphonate groups, which further enhances its utility as a synthetic intermediate for constructing complex molecular frameworks . This synthetic versatility makes this compound a key intermediate for researchers working in areas such as drug discovery, where it can be used to develop new pharmacologically active compounds. Related thiopyrano-fused heterocycles have been successfully synthesized via hetero-Diels-Alder reactions, highlighting the potential of this compound class in accessing complex polycyclic structures . Researchers utilize this scaffold to explore structure-activity relationships, aiming to develop new therapeutic agents. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in accordance with their institution's chemical hygiene plans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7H-thiopyrano[3,4-b]furan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2S/c8-6-3-10-4-7-5(6)1-2-9-7/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJLBYBLNAIVOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CO2)C(=O)CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00549565
Record name 5H-Thiopyrano[3,4-b]furan-4(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6881-51-2
Record name 5H-Thiopyrano[3,4-b]furan-4(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 5h Thiopyrano 3,4 B Furan 4 7h One and Its Derivatives

Established Synthetic Routes to the 5H-Thiopyrano[3,4-b]furan-4(7H)-one Core

The construction of the this compound core is achieved through various synthetic strategies, including cyclization, multicomponent reactions, and condensation approaches. These methods offer access to the fundamental bicyclic structure, which can be further modified.

Cyclization Strategies for Ring Annulation

Ring annulation through cyclization is a common strategy to construct the thiopyrano[3,4-b]furan framework. This often involves the formation of one of the heterocyclic rings onto a pre-existing ring. For instance, a general method for the annulation of a thiopyran ring to a furan (B31954) has been developed. researchgate.net Fischer-indole cyclization of 2,3-dihydrothiopyrano[2,3-b]pyridin-4(4H)-one phenylhydrazones has been successfully employed to synthesize 5H,11H-pyrido[2′,3′:2,3]thiopyrano[4,3-b]indoles, demonstrating a versatile cyclization approach. researchgate.net

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient pathway to assemble the thiopyrano[3,4-b]furan-4(7H)-one core and its derivatives in a single synthetic operation. nih.gov These reactions are highly valued for their atom economy and ability to generate molecular complexity from simple starting materials. For example, a one-pot, four-component reaction involving aromatic aldehydes, tetrahydropyran-4-one or tetrahydrothiopyran-4-one, and aryl amidines under microwave irradiation has been shown to produce thiopyran- and pyrano[4,3-d]pyrimidines in good to excellent yields. mdpi.com Similarly, furo[3,4-e]pyrazolo[3,4-b]pyridine-5(7H)-one derivatives have been synthesized via a three-component reaction of an aldehyde, 5-aminopyrazole, and tetronic acid in an ionic liquid without a catalyst. researchgate.net

Knoevenagel Condensation and Related Additions

Knoevenagel condensation is a pivotal reaction in the synthesis of various heterocyclic compounds, including precursors to the thiopyrano[3,4-b]furan-4(7H)-one system. This reaction typically involves the condensation of an active methylene (B1212753) compound with a carbonyl group. For instance, the Knoevenagel condensation of 2-(1-phenylvinyl)benzaldehyde with malonates can lead to benzylidene malonates, which can then undergo cyclization to form indene (B144670) derivatives. acs.org This type of cyclization precursor can be analogous to intermediates in the synthesis of thiopyran-fused systems. The reaction of 3,4-dihalo-2(5H)-furanones with compounds having an active hydrogen atom in the presence of a Lewis acid is also classified as a Knoevenagel condensation. mdpi.com

Advanced Synthetic Protocols (e.g., microwave-assisted synthesis)

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of various heterocyclic systems. For example, a one-pot domino-Knoevenagel–hetero-Diels–Alder reaction to obtain chromeno-annulated thiopyrano-pyrazoles was successful under microwave irradiation, whereas no reaction occurred under conventional heating. nih.gov Microwave irradiation has also been effectively used in the synthesis of pyrano [2, 3-d] pyrimidinone derivatives and various other fused heterocycles, significantly reducing reaction times from hours to minutes. mdpi.comresearchgate.net

Functionalization and Derivatization Strategies for the this compound Scaffold

Once the core structure is synthesized, further functionalization can be carried out to create a diverse range of derivatives.

Electrophilic Substitution Reactions on the Furan Moiety

The furan ring within the this compound scaffold is susceptible to electrophilic substitution. The reactivity of furan towards electrophiles is greater than that of benzene (B151609) but less than that of pyrrole. uobasrah.edu.iqyoutube.com The substitution typically occurs at the carbon atom adjacent to the heteroatom (the α-position or C-2 position) because the intermediate carbocation is more stabilized by resonance. youtube.comuomustansiriyah.edu.iq If the α-position is occupied, substitution will occur at the β-position. uomustansiriyah.edu.iq

Common electrophilic substitution reactions for furans include:

Halogenation: Occurs readily, often at low temperatures. uobasrah.edu.iq

Nitration: Requires milder conditions than for benzene to avoid ring opening.

Sulfonation: Can be achieved using a sulfur trioxide-pyridine complex.

Friedel-Crafts Acylation: Proceeds with a Lewis acid catalyst, typically at the C-2 position. youtube.com

The reactivity of the furan ring is influenced by the electron-donating nature of the oxygen atom's lone pair, which makes the ring electron-rich and thus more susceptible to electrophilic attack compared to benzene. uomustansiriyah.edu.iq

Nucleophilic Substitution Reactions on Activated Sites

The functionalization of the this compound core, particularly at the 5-position of the thiopyran ring, has been a subject of significant synthetic exploration. A key intermediate in these transformations is ethyl 4-(diethoxyphosphoryl)-4,7-dihydro-5H-thiopyrano[3,4-b]furan-5-carboxylate. bohrium.com The strategic placement of the ester and phosphonate (B1237965) groups activates adjacent positions, making them susceptible to nucleophilic attack.

For instance, the reduction of the corresponding acid chloride with sodium borohydride (B1222165) yields the alcohol derivative. This alcohol can be converted to a chloride, which then serves as a substrate for nucleophilic substitution reactions with various nucleophiles like sodium azide (B81097) and sodium iodide. bohrium.com The resulting iodide can further react with triethyl phosphite (B83602) to introduce a phosphonate group. bohrium.com Furthermore, treatment with potassium thiocyanate (B1210189) leads to the formation of the corresponding thiocyanate. bohrium.com

Electrophilic substitution reactions have also been shown to occur selectively at the 2-position of the furan ring in ethyl 4-(diethoxyphosphoryl)-4,7-dihydro-5H-thiopyrano[3,4-b]furan-5-carboxylate, as demonstrated by aminomethylation, chloromethylation, and acetylation reactions. bohrium.comalbany.edu The resulting 2-chloromethyl derivative is a versatile intermediate that can react with a variety of O-, S-, and N-nucleophiles. albany.eduresearchgate.net

Below is a table summarizing the nucleophilic substitution reactions on the 2-chloromethyl derivative:

ReactantNucleophileProductYield (%)
2-chloromethyl derivativeMorpholineMorpholine derivative55
2-chloromethyl derivativePyrrolidinePyrrolidine derivative46
2-chloromethyl derivativeSodium azideAzide derivative-
2-chloromethyl derivativeSodium iodideIodide derivative-

Data sourced from multiple studies. researchgate.net

Ester Hydrolysis and Subsequent Derivatizations (e.g., acylations, isocyanate formation)

The ester group at the 5-position of the thiopyranofuran scaffold serves as a versatile handle for a wide range of derivatizations. Alkaline hydrolysis of ethyl 4-(diethoxyphosphoryl)-4,7-dihydro-5H-thiopyrano[3,4-b]furan-5-carboxylate selectively cleaves the ester to yield the corresponding carboxylic acid. bohrium.comrjonco.com This acid can then be converted to the more reactive acid chloride by treatment with thionyl chloride. bohrium.comrjonco.com

The acid chloride is a key intermediate for various acylation reactions. It has been successfully used to acylate the esters of amino acids such as glycine, α-alanine, and β-alanine. bohrium.comresearchgate.net

Furthermore, the acid chloride can be transformed into an acyl azide under phase transfer catalysis conditions. bohrium.comrjonco.com This acyl azide readily undergoes a Curtius rearrangement, even under mild conditions, to form an isocyanate. bohrium.comrjonco.com The isocyanate is a highly reactive species that can be trapped with various nucleophiles. For example, it reacts with primary amines to form ureas and with amino acid esters to produce ureide esters. bohrium.comrjonco.comresearchgate.net

The following table summarizes the yields of some key derivatization products starting from the ester:

Starting MaterialReagent(s)ProductYield (%)
Ethyl 4-(diethoxyphosphoryl)-4,7-dihydro-5H-thiopyrano[3,4-b]furan-5-carboxylate1. KOH, EtOH4-(Diethoxyphosphoryl)-4,7-dihydro-5H-thiopyrano[3,4-b]furan-5-carboxylic acid64
4-(Diethoxyphosphoryl)-4,7-dihydro-5H-thiopyrano[3,4-b]furan-5-carboxylic acidSOCl₂, Benzene4-(Diethoxyphosphoryl)-4,7-dihydro-5H-thiopyrano[3,4-b]furan-5-carbonyl chloride93
4-(Diethoxyphosphoryl)-4,7-dihydro-5H-thiopyrano[3,4-b]furan-5-carbonyl chlorideNaN₃ (phase transfer)Diethyl [5-(azidocarbonyl)-4,7-dihydro-5H-thiopyrano[3,4-b]furan-4-yl]phosphonate-
Diethyl [5-(azidocarbonyl)-4,7-dihydro-5H-thiopyrano[3,4-b]furan-4-yl]phosphonateHeatDiethyl-[5-(isocyanato)-4,7-dihydro-5H-thiopyrano[3,4-b]furan-4-yl]phosphonateQuantitative

Data sourced from multiple studies. bohrium.comresearchgate.net

Mechanistic Investigations of Synthetic Transformations

Understanding the underlying mechanisms of the reactions used to synthesize and modify the this compound core is essential for optimizing reaction conditions and predicting product outcomes. A particularly important class of reactions for the formation of the thiopyran ring is the [4+2] cycloaddition.

[4+2] Cycloaddition Reactions in Thiopyran Formation

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings and has been applied to the synthesis of thiopyrans. rsc.orgwikipedia.org In this context, a conjugated diene reacts with a dienophile, which can be a thiocarbonyl compound, to form the thiopyran ring. rsc.org The reaction can proceed through either a concerted or a stepwise mechanism, and the specific pathway taken has significant implications for the stereochemistry of the product. rsc.orgwikipedia.org Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic details of these reactions. nih.govresearchgate.net

The distinction between a concerted and a stepwise mechanism in [4+2] cycloaddition reactions is a topic of ongoing research. rsc.orgacs.orgnih.gov In a concerted pathway, all bond-forming and bond-breaking events occur in a single transition state. wikipedia.orgnih.gov This is often the case in classical Diels-Alder reactions. rsc.org

However, under certain conditions, a stepwise mechanism may be favored. rsc.orgtsijournals.com This involves the formation of an intermediate, which can be either a zwitterion or a diradical. rsc.org The polarity of the reactants and the reaction medium can influence the nature of the intermediate, with polar interactions favoring zwitterions and non-polar conditions favoring diradicals. rsc.org Computational studies have been employed to predict the preferred pathway by calculating the energy difference between the concerted and stepwise routes. rsc.orgacs.orgnih.gov The presence of bulky substituents or specific electronic effects can also steer the reaction towards a stepwise mechanism. rsc.orgmdpi.com For instance, the reaction of thiobenzophenone (B74592) with certain alkenes has been shown to proceed through a diradical intermediate. researchgate.net

The regioselectivity of the [4+2] cycloaddition, which determines the orientation of the diene and dienophile in the product, is primarily governed by electronic effects. youtube.commasterorganicchemistry.com In a normal-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. masterorganicchemistry.comyoutube.com The regiochemical outcome can often be predicted by considering the partial charges on the reacting atoms of the diene and dienophile, with the most nucleophilic carbon of the diene aligning with the most electrophilic carbon of the dienophile. youtube.commasterorganicchemistry.com Generally, 1-substituted dienes tend to yield "ortho" products, while 2-substituted dienes favor "para" products. masterorganicchemistry.comyoutube.com

Stereochemical control is another critical aspect of the Diels-Alder reaction. In a concerted reaction, the stereochemistry of the reactants is transferred to the product in a predictable manner. mdpi.comresearchgate.net The endo product is often the major product due to secondary orbital interactions, although the exo product can also be formed. youtube.com However, in a stepwise reaction, the intermediate can undergo bond rotation, potentially leading to a loss of stereospecificity and the formation of a mixture of stereoisomers. mdpi.comresearchgate.net The formation of single diastereoisomers in some hetero-Diels-Alder reactions indicates a high degree of regio- and diastereoselectivity. researchgate.net

Alkyne-Thiocarbonyl Metathesis and Associated Rearrangement Processes

The alkyne-thiocarbonyl metathesis represents a powerful, albeit less common, variant of the more widely studied olefin and alkyne metathesis reactions. This transformation involves the formal exchange of a carbon-sulfur double bond (thiocarbonyl) and a carbon-carbon triple bond (alkyne). While specific studies on this compound are not extensively documented in this context, the general mechanism and its application to related thiocarbonyl compounds can provide significant insight into its potential reactivity.

The core of the alkyne-thiocarbonyl metathesis is believed to proceed through a [2+2] cycloaddition between the thiocarbonyl group and the alkyne, forming a transient thiete intermediate. This four-membered ring is often unstable and can undergo electrocyclic ring-opening to yield an α,β-unsaturated thione or rearrange through other pathways. The reaction is typically promoted by Lewis acids or transition metal catalysts.

In the case of this compound, the thiocarbonyl analogue, 5H-Thiopyrano[3,4-b]furan-4(7H)-thione, would be the requisite starting material. The reaction with an alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), could theoretically proceed as depicted in the following scheme.

Scheme 1: Postulated Alkyne-Thiocarbonyl Metathesis of a 5H-Thiopyrano[3,4-b]furan-4(7H)-thione Derivative

Generated code

The initial [2+2] cycloaddition would form a spirocyclic thiete. The fate of this intermediate is highly dependent on the reaction conditions and the substitution pattern of the alkyne. Rearrangement processes are common in such systems. For instance, related studies on thiopyrano[4,3-b]indole-3(5H)-thiones have shown that the reaction with DMAD can lead to complex cascade reactions initiated by the alkyne-thiocarbonyl metathesis. nih.gov

The expected products from the rearrangement of the thiete intermediate could include novel heterocyclic systems resulting from ring expansion or fragmentation. The stability of the furan and thiopyran rings within the core structure will significantly influence the rearrangement pathways.

Table 1: Potential Products from Alkyne-Thiocarbonyl Metathesis and Rearrangement

Starting Material Reagent Postulated Intermediate Potential Rearrangement Product(s)
5H-Thiopyrano[3,4-b]furan-4(7H)-thione Dimethyl acetylenedicarboxylate (DMAD) Spirocyclic thiete Ring-expanded thiepine (B12651377) derivatives, Furan-ring opened products
7-substituted 5H-Thiopyrano[3,4-b]furan-4(7H)-thione Phenylacetylene Substituted spirocyclic thiete Isomeric thiopyran-fused heterocycles

It is important to note that the actual outcome of such a reaction would need to be determined empirically, as the subtle electronic and steric factors of the this compound framework will play a decisive role in directing the course of the metathesis and subsequent rearrangements.

Examination of Acid-Catalyzed and Base-Mediated Mechanisms

The unique bifunctional nature of this compound, possessing both a furan and a thiopyranone ring, suggests a rich and complex reactivity under both acidic and basic conditions. The mechanisms governing these transformations are crucial for understanding the stability and potential derivatization of this heterocyclic scaffold.

Acid-Catalyzed Mechanisms

Under acidic conditions, the reactivity of this compound is likely to be dominated by transformations involving the furan moiety. The furan ring is known to be susceptible to acid-catalyzed ring-opening. nih.gov The mechanism is thought to initiate with the protonation of the furan oxygen, which activates the ring towards nucleophilic attack. In the presence of a nucleophile, such as water or an alcohol, this can lead to the formation of a dihydrofuran intermediate, which can then undergo further reactions, including complete ring cleavage.

For this compound, protonation could also occur at the carbonyl oxygen of the thiopyranone ring. However, the electron-donating character of the furan oxygen is expected to make it a more favorable site for initial protonation.

Scheme 2: Plausible Acid-Catalyzed Ring Opening of this compound

Generated code

The stability of the resulting carbocation intermediates will be a key factor in determining the reaction pathway. The presence of the electron-withdrawing carbonyl group in the adjacent thiopyranone ring may influence the regioselectivity of the nucleophilic attack on the furan ring.

Table 2: Predicted Outcomes of Acid-Catalyzed Reactions

Acid Catalyst Nucleophile Expected Intermediate Potential Final Product
HCl (aq) H₂O Protonated furan, Dihydrofuranol Ring-opened dicarbonyl compound
H₂SO₄ Methanol Protonated furan, Methoxy-dihydrofuran Ring-opened acetal/ketal
Lewis Acid (e.g., BF₃·OEt₂) - Coordinated complex Polymerization or rearrangement

Base-Mediated Mechanisms

In the presence of a base, the most acidic proton of this compound is expected to be at the C7 position, alpha to the carbonyl group. Deprotonation at this position would generate an enolate, which can then participate in a variety of reactions.

Scheme 3: Base-Mediated Enolate Formation and Subsequent Reaction

Generated code

This enolate is a key intermediate for functionalization at the C7 position. For example, it can be alkylated, acylated, or undergo condensation reactions. The stability and reactivity of this enolate will be influenced by the nature of the base used and the reaction conditions. Strong, non-nucleophilic bases would favor enolate formation, while nucleophilic bases might lead to competing reactions at the carbonyl group.

Furthermore, strong basic conditions could potentially lead to the cleavage of the thiopyranone ring through hydrolysis of the thioether linkage, although this is generally less facile than the ester equivalent. The furan ring is generally more stable under basic conditions compared to acidic conditions.

Table 3: Predicted Outcomes of Base-Mediated Reactions

Base Electrophile Expected Intermediate Potential Final Product
Sodium Hydride (NaH) Methyl Iodide (CH₃I) C7-enolate 7-Methyl-5H-thiopyrano[3,4-b]furan-4(7H)-one
Lithium Diisopropylamide (LDA) Benzaldehyde C7-enolate 7-(Hydroxy(phenyl)methyl)-5H-thiopyrano[3,4-b]furan-4(7H)-one (Aldol adduct)
Sodium Hydroxide (NaOH) - C7-enolate Potential for ring-opening or rearrangement at elevated temperatures

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For 5H-Thiopyrano[3,4-b]furan-4(7H)-one, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition of C₇H₆O₂S by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 154.19. The fragmentation pattern would be expected to involve characteristic losses based on the structure. Plausible fragmentation pathways could include:

Loss of a carbonyl group (CO, 28 Da).

Cleavage of the thiopyranone ring, leading to fragments corresponding to the furan (B31954) moiety.

Retro-Diels-Alder reactions or other ring-opening mechanisms. Analysis of the fragmentation of related molecules like furan and 2(5H)-furanone can provide insight into the expected behavior of the furan portion of the molecule under ionization. chemicalbook.comnist.gov

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR and MS provide powerful data for structure elucidation in solution and gas phases, single-crystal X-ray crystallography offers the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and revealing the molecule's conformation.

For this compound, an X-ray crystal structure would:

Unequivocally confirm the fusion of the furan and thiopyranone rings.

Provide exact measurements of all bond lengths and angles.

Determine the conformation of the non-planar thiopyranone ring (e.g., chair, boat, or twist-boat).

Show how the molecules pack together in the crystal lattice, revealing any intermolecular interactions like hydrogen bonds or π-stacking.

Although a specific crystal structure for the parent compound is not available in the cited literature, X-ray analysis has been crucial in confirming the structures of numerous complex furan and pyran-containing heterocyclic systems, demonstrating its indispensable role in structural chemistry. beilstein-journals.orgnih.govresearchgate.netresearchgate.net

Other Spectroscopic Techniques for Structural Confirmation (e.g., UV/Vis, IR)

Ultraviolet-Visible (UV/Vis) Spectroscopy

UV/Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light. The absorption of energy in this region corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For conjugated systems, such as the one present in this compound, the π → π* and n → π* transitions are of particular interest.

Table 1: Theoretical UV/Vis Absorption Data for Related Furan Compounds

Compound Transition Type Calculated λmax (nm) Solvent
Furan π → π* Not specified Gas Phase/Ethanol
2-Methylfuran π → π* Not specified Gas Phase/Ethanol
2,5-Dimethylfuran π → π* Not specified Gas Phase/Ethanol

Note: Specific λmax values from the theoretical study were not provided, but the presence of a single peak corresponding to a π→π transition was noted. biosynth.com*

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Each type of bond and functional group has a characteristic range of vibrational frequencies.

Specific experimental IR spectra for this compound are not available in the public domain based on the conducted search. However, the expected characteristic absorption bands can be predicted based on the known frequencies for its constituent functional groups. The most prominent peaks would be associated with the carbonyl group (C=O) of the thiopyranone ring, the C=C double bond within the furan ring, and the C-O-C and C-S-C ether and thioether linkages.

In a study of furan and its hydrated derivatives, the C=C stretching vibrations of the furan ring were identified in the region of 1500-1600 cm⁻¹. guidechem.com Furthermore, the analysis of other furan derivatives has shown C-H stretching vibrations for the aromatic ring typically appearing between 3000 and 3100 cm⁻¹. biosynth.com The carbonyl (C=O) stretching vibration in cyclic ketones and lactones is a strong, sharp band typically found in the range of 1650-1750 cm⁻¹. The exact position would be influenced by ring strain and conjugation.

Table 2: Expected Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Carbonyl (C=O) Stretch 1650 - 1750 Strong
Alkene (C=C) Stretch 1500 - 1600 Medium-Weak
Furan Ring C-H Stretch 3000 - 3100 Medium-Weak
Ether (C-O-C) Stretch 1000 - 1300 Medium-Strong
Thioether (C-S-C) Stretch 600 - 800 Weak
Methylene (B1212753) (CH₂) Stretch 2850 - 2960 Medium
Methylene (CH₂) Bend 1450 - 1470 Medium

Note: This table is based on general vibrational frequency ranges for the constituent functional groups and not on experimental data for the specific compound.

The combination of these spectroscopic techniques provides a comprehensive picture of the molecular structure of this compound, with UV/Vis spectroscopy confirming the nature of the conjugated system and IR spectroscopy identifying the key functional groups present.

Structure Activity Relationship Sar Studies for Biological Applications

Elucidating Structural Determinants of Biological Efficacy

The planarity and rigidity of the fused furan (B31954) and thiopyran rings are critical. This rigid structure can serve as a scaffold to orient appended functional groups in a precise manner for optimal binding to enzymes or receptors. The sulfur atom in the thiopyran ring and the oxygen in the furan ring, along with the carbonyl group, can act as hydrogen bond acceptors, forming crucial interactions with biological macromolecules.

In related thiopyrano[4,3-d]pyrimidine derivatives, the introduction of a phenylpyridine-carboxamide scaffold was found to be beneficial for cytotoxic activity against cancer cell lines. nih.gov This suggests that the addition of bulky, aromatic, and hydrogen-bonding capable substituents to the core 5H-Thiopyrano[3,4-b]furan-4(7H)-one structure could be a key determinant of its biological efficacy. Furthermore, the oxidation state of the sulfur atom in the thiopyran ring has been shown to have a significant impact on the activity of analogous compounds, indicating that modifications at this position could be a critical factor in modulating the biological profile of this compound derivatives. nih.gov

Impact of Substituent Effects on Biological Activity Profiles

The nature and position of substituents on the this compound scaffold are expected to profoundly influence its biological activity. Substituents can affect the molecule's lipophilicity, electronic properties, and steric profile, all of which are crucial for target interaction and pharmacokinetic properties.

Based on studies of similar heterocyclic systems, the following substituent effects can be anticipated:

Aromatic Substituents: The introduction of aryl groups at various positions on the scaffold is a common strategy in medicinal chemistry. In a series of 3,4-diaryl-2(5H)-furanones, derivatives with a 3-(3,4,5-trimethoxyphenyl) group showed potent cytotoxic activities. nih.gov This suggests that incorporating substituted phenyl rings onto the this compound core could lead to compounds with significant anticancer potential. The electronic nature of these substituents is also critical. For instance, in thiopyrano[2,3-d]thiazole derivatives, the presence of a hydroxyl group on an 11-aryl fragment, which can act as a hydrogen bond donor, was found to increase antineoplastic activity.

Halogenation: The introduction of halogen atoms can modulate a compound's lipophilicity and its ability to form halogen bonds, which are increasingly recognized as important interactions in drug-receptor binding.

Small Alkyl and Functional Groups: The addition of smaller functional groups, such as methyl, methoxy, or amino groups, can fine-tune the electronic and steric properties of the molecule, leading to improved target affinity and selectivity.

The following table, while not containing experimental data for this compound, illustrates the hypothetical impact of different substituents on biological activity based on findings from related furanone and thiopyran derivatives.

Substituent Position Substituent Type Anticipated Impact on Biological Activity Rationale based on Analogous Compounds
Aryl group on furan ringElectron-donating (e.g., -OCH3)Potential increase in anticancer activityEnhanced binding affinity observed in similar heterocyclic systems.
Aryl group on furan ringElectron-withdrawing (e.g., -NO2)May modulate activity, potentially increasing cytotoxicity.Electronic effects can alter target interactions.
Thiopyran ringOxidation of Sulfur (S to S=O or SO2)Significant change in biological activity profile. nih.govAlters the geometry and electronic properties of the thiopyran ring. nih.gov
Furan ringIntroduction of a hydroxyl groupCould enhance activity through hydrogen bonding.Important for activity in some benzofuran derivatives. mdpi.com

This table is for illustrative purposes and is based on extrapolations from related compounds. Specific experimental data for this compound is needed for validation.

Rational Design Principles for Modifying the this compound Scaffold Towards Enhanced Bioactivity

Rational drug design aims to optimize the therapeutic properties of a lead compound through systematic structural modifications. For the this compound scaffold, several design principles can be proposed to enhance its bioactivity.

One key strategy is scaffold hopping and hybridization . This involves combining the this compound core with known pharmacophores from other biologically active molecules. For example, incorporating moieties from known kinase inhibitors or DNA intercalating agents could lead to novel compounds with potent and selective activities. The synthesis of hybrid molecules containing both a furanone and a naphthoquinone moiety has been explored as a strategy to develop new antitumor agents.

Structure-based drug design , where the three-dimensional structure of the biological target is known, offers a powerful approach. If a target enzyme or receptor for this compound derivatives is identified, computational docking studies can be used to predict the binding modes of various analogs. This information can then guide the synthesis of new derivatives with improved binding affinity and selectivity. Key interactions to optimize would include hydrogen bonds with the furan oxygen and thiopyran sulfur, as well as hydrophobic interactions with substituted aryl rings.

Another important principle is the optimization of physicochemical properties . By modifying substituents, it is possible to tune properties such as solubility, lipophilicity (logP), and metabolic stability. For instance, the introduction of polar groups can improve aqueous solubility, which is often a challenge for flat, aromatic molecules.

In Vitro Biological Activity and Mechanistic Insights

Evaluation of Antimicrobial Activities

Derivatives of the furanone and thiophene (B33073) core structures, which are closely related to 5H-Thiopyrano[3,4-b]furan-4(7H)-one, have been a focal point of antimicrobial research. Studies have explored their effectiveness against a wide array of pathogenic bacteria and fungi.

Novel 4-amino-5-hydroxy 2(5H)-furanone derivatives, synthesized from mucohalogen acids, have demonstrated broad-spectrum antibiotic activity against both Gram-positive and Gram-negative bacteria. researchgate.net Testing against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa revealed that some of these compounds have Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) in the low micromolar range. researchgate.net For instance, certain derivatives showed MIC and MBC values of 4 µg/mL and 8 µg/mL, respectively, against Staphylococcus aureus, including activity against resistant strains. researchgate.net

Similarly, other 2(5H)-furanone derivatives have been noted for their antibacterial properties. researchgate.netmdpi.com A specific compound, 3-bromo-4-benzimidazolyl-5-methoxy-2(5H)-furanone, exhibited an MIC of 8 µg/mL against multiresistant Staphylococcus aureus (MRSA). mdpi.com Thiophene derivatives have also been identified as promising agents against drug-resistant Gram-negative bacteria. nih.gov Studies on a library of thiophene compounds showed activity against colistin-resistant Acinetobacter baumannii and Escherichia coli, with MIC₅₀ values ranging from 8 to 32 mg/L. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Furanone and Thiophene Derivatives

Compound Class/DerivativeTarget Organism(s)Key Findings (MIC/MBC)
4-Amino-5-hydroxy 2(5H)-furanonesS. aureus, E. coli, P. aeruginosaMIC: 4 µg/mL, MBC: 8 µg/mL against S. aureus. researchgate.net
3-Bromo-4-benzimidazolyl-5-methoxy-2(5H)-furanoneMultiresistant S. aureus (MRSA)MIC: 8 µg/mL. mdpi.com
Thiophene DerivativesColistin-Resistant A. baumanniiMIC₅₀: 16-32 mg/L. nih.gov
Thiophene DerivativesColistin-Resistant E. coliMIC₅₀: 8-32 mg/L. nih.gov

The antifungal potential of this class of compounds has been extensively evaluated. A series of synthesized nitrofuran derivatives demonstrated a broad spectrum of activity against various clinically relevant fungi. mdpi.com The most potent of these compounds displayed Minimum Inhibitory Concentration (MIC₉₀) values as low as 0.48 µg/mL against pathogenic yeasts like Histoplasma capsulatum and Paracoccidioides brasiliensis. mdpi.com Against dermatophytes such as Trichophyton rubrum and T. mentagrophytes, MIC values were found to be around 0.98 µg/mL. mdpi.com Activity was also observed against Candida species and Cryptococcus neoformans, with MIC₉₀ values of 3.9 µg/mL for select derivatives. mdpi.com

Furthermore, N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones were synthesized and assessed for their antifungal effects. nih.gov These compounds showed notable activity against various Candida species and Cryptococcus neoformans. Investigations into their mechanism suggest that they may function by inhibiting enzymes involved in the ergosterol (B1671047) biosynthesis pathway, a critical component of the fungal cell wall. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Furan (B31954) and Thiophene Derivatives

Compound Class/DerivativeTarget Organism(s)Key Findings (MIC₉₀)
Nitrofuran DerivativesH. capsulatum, P. brasiliensis0.48 µg/mL. mdpi.com
Nitrofuran DerivativesT. rubrum, T. mentagrophytes0.98 µg/mL. mdpi.com
Nitrofuran DerivativesCandida sp., C. neoformans3.9 µg/mL. mdpi.com
Thiophene-thiosemicarbazonesCandida sp., C. neoformansShowed significant inhibitory activity. nih.gov

Assessment of Anticancer Activity in Cell-Based Assays

The core scaffold of this compound is present in many derivatives that have been evaluated for their potential as anticancer agents. These studies involve screening against various human cancer cell lines to determine cytotoxicity and investigating the underlying molecular mechanisms of action.

A variety of furanone derivatives have exhibited potent cytotoxic activity against human cancer cells. A series of 3,4-diaryl-2(5H)-furanones were found to have powerful cytotoxic effects, with some compounds showing ED₅₀ values below 20 nM in several tested cell lines. nih.gov

In other studies, furan-based derivatives were specifically tested against the MCF-7 breast cancer cell line. nih.govmdpi.com Certain pyridine (B92270) carbohydrazide (B1668358) and N-phenyl triazinone derivatives were not only cytotoxic to MCF-7 cells but also showed a degree of selectivity, with higher IC₅₀ values observed against the normal MCF-10A breast cell line. nih.gov For example, the selectivity index for two of the most active compounds was over 7-fold higher for the cancer cells compared to the normal cells. nih.gov Similarly, silylated derivatives of 3,4-dibromo-5-hydroxyfuran-2(5H)-one (MBA) showed potent antiproliferative activity, particularly against colon cancer cell lines like HCT-116, with some IC₅₀ values as low as 1.4 µM. mdpi.com

Table 3: In Vitro Cytotoxicity of Selected Furanone Derivatives

Compound Class/DerivativeCancer Cell Line(s)Key Findings (IC₅₀/ED₅₀)
3,4-Diaryl-2(5H)-furanonesPanel of cancer cell linesED₅₀ < 20 nM for potent compounds. nih.gov
Furan-based pyridine carbohydrazideMCF-7 (Breast)Selective cytotoxicity vs. normal cells (SI > 7). nih.gov
5-O-Silyl ethers of MBAHCT-116 (Colon)IC₅₀ = 1.4 µM for the most active derivative. mdpi.com
2(5H)-Furanone derivativesDLA, HeLaShowed cytotoxic activity. tsijournals.com

To understand the anticancer mechanisms of related heterocyclic compounds, researchers have investigated their effects on specific molecular pathways critical for cancer cell growth and survival. A series of pyridopyrimidinone derivatives were identified as novel and potent dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). nih.gov These compounds strongly suppressed the phosphorylation of Akt and p70S6K in cell-based assays, indicating effective blockade of the PI3K/AKT/mTOR signaling pathway. nih.gov

Similarly, furan-bearing pyrazolo[3,4-b]pyridines were designed and evaluated as inhibitors of cyclin-dependent kinase 2 (CDK2) and the p53-murine double minute 2 (MDM2) protein-protein interaction. nih.gov The most active compounds demonstrated potent CDK2 inhibition with IC₅₀ values as low as 0.27 µM, which is more potent than the reference inhibitor roscovitine. nih.gov Other derivatives effectively inhibited the p53-MDM2 interaction (IC₅₀ = 3.09 µM) and increased the levels of the p53 and p21 tumor suppressor proteins. nih.gov These findings highlight that heterocyclic compounds structurally related to thiopyranofuranones can act on specific, validated anticancer targets.

Other Relevant In Vitro Biological Screenings

Beyond antimicrobial and anticancer activities, related heterocyclic structures have been explored for other potential therapeutic applications. In one such study, spirohydantoin derivatives of the isomeric thiopyrano[2,3-b]pyridin-4(4H)-one scaffold were synthesized and tested for their ability to inhibit aldose reductase (ALR2). nih.gov This enzyme is implicated in the development of diabetic complications. Two of the synthesized compounds proved to be potent ALR2 inhibitors, with IC₅₀ values of 0.96 µM and 0.94 µM, comparable to the known inhibitor sorbinil. nih.gov This demonstrates the versatility of the thiopyranone-based heterocyclic system in targeting diverse biological enzymes.

In Vitro Antiviral Activity

While specific antiviral screening data for this compound is not extensively documented, the broader class of thiopyran-containing heterocycles has demonstrated notable antiviral effects. For instance, novel derivatives of isothiochromeno[4a,4-d]thiazole and chromeno[4',3':4,5]thiopyrano[2,3-d]thiazole have been synthesized and evaluated against a range of viruses. nih.gov Some of these compounds exhibited significant activity, particularly against Influenza Virus type A (H1N1). nih.gov Specifically, 5,8-dihydro-2H- researchgate.netresearchgate.netthiazolo[5',4':5,6]thiopyrano[2,3-d] researchgate.netresearchgate.netthiazol-2,6(3H)-diones displayed moderate antiviral activity against both influenza viruses and SARS-CoV. nih.gov Further studies on thiopyrano[2,3-d] researchgate.netresearchgate.netthiazole derivatives have identified compounds with significant activity against Influenza Virus Types A H3N2 and H5N1. researchgate.net The structural similarities between these active compounds and this compound suggest that the thiopyran core is a promising scaffold for the development of novel antiviral agents.

Enzyme Inhibition Studies

The ability of a compound to inhibit specific enzymes is a key indicator of its therapeutic potential. nih.govteachmephysiology.com While direct enzymatic assays on this compound against GlcN-6P, MurC, or human lanosterol (B1674476) 14α-demethylase are not widely reported, studies on related structures provide clues to its possible inhibitory activities. For example, novel thiopyrano[2,3-d]thiazole-pyrazole hybrids have been identified as potent and selective inhibitors of carbonic anhydrase enzymes CAIX and CAXII. researchgate.net This demonstrates that the thiopyran-fused scaffold can be tailored to interact with the active sites of specific enzymes. researchgate.net The general principles of enzyme inhibition, whether competitive, non-competitive, or uncompetitive, are crucial for understanding the mechanism of action of such compounds. nih.govyoutube.com Competitive inhibitors, for instance, compete with the substrate for the active site and their effect can be overcome by increasing substrate concentration. mdpi.com

In Silico Predictions for Anti-inflammatory, Antiarthritic, and Antiallergic Potential

In silico computational methods are increasingly used to predict the biological activities of novel compounds, offering a preliminary assessment of their therapeutic potential. researchgate.net For furan-containing derivatives, in silico studies have been conducted to predict their anti-inflammatory and anti-arthritic properties. mdpi.com Newly synthesized furan derivatives have shown promise as lipophilic exogenous antioxidants, which are crucial for neutralizing harmful radicals within cell membranes. mdpi.com These studies often analyze physicochemical parameters like lipophilicity, which can influence a compound's ability to protect against protein denaturation, a key process in inflammation. mdpi.com While specific in silico predictions for the anti-inflammatory, antiarthritic, and antiallergic potential of this compound are not yet available, the known activities of furan and thiopyran derivatives suggest that it would be a valuable candidate for such computational screening.

Molecular Docking and Ligand-Target Binding Mode Analysis

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to a target protein, providing insights into its potential biological mechanism. nih.gov

Computational Prediction of Ligand-Receptor Interactions and Binding Affinities

For various thiopyran-fused heterocyclic systems, molecular docking studies have been instrumental in understanding their biological activity. For example, docking studies of novel thiopyrano[2,3-d]thiazole-pyrazole hybrids revealed that these compounds could successfully embed themselves within the active pockets of CAIX and CAXII enzymes through various interactions. researchgate.net Similarly, molecular docking has been used to investigate the binding of thiophenyl hydrazone derivatives to tubulin, identifying key interactions within the colchicine (B1669291) binding site. tandfonline.com These studies highlight the utility of computational methods in predicting how thiopyran-containing compounds might interact with biological targets. Although specific docking studies for this compound are not yet published, such analyses would be crucial in identifying its potential protein targets and predicting its binding affinities.

Insights into Putative Biological Mechanisms

The insights gained from molecular docking can help to elucidate the putative biological mechanisms of action for novel compounds. By visualizing the interactions between a ligand and its target protein, researchers can understand the structural basis for its biological activity. mdpi.com For instance, the cytotoxic activity of some 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives has been correlated with their ability to inhibit PI3Kα kinase, a mechanism supported by molecular docking studies. nih.gov For this compound, computational studies could suggest potential mechanisms, such as the inhibition of key enzymes involved in disease pathways or the disruption of protein-protein interactions. These predictions can then guide further in vitro and in vivo experimental validation.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Geometry Optimization and Electronic Structure Analysis

While no specific studies on the geometry optimization of 5H-Thiopyrano[3,4-b]furan-4(7H)-one are available, research on related furan-containing heterocyclic systems has utilized DFT methods, commonly with the B3LYP functional and a 6-311G(d,p) basis set, to determine optimized geometries. For the title compound, one would expect a non-planar structure due to the saturated thiopyran ring. Key parameters of interest would be the bond lengths and angles within and between the fused furan (B31954) and thiopyran rings, and the puckering of the thiopyran ring. The carbonyl group would introduce planarity in its immediate vicinity. Analysis of Mulliken atomic charges, also derivable from DFT calculations, would likely show a significant negative charge on the oxygen atom of the carbonyl group and a positive charge on the adjacent carbon, indicating its electrophilic nature.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy, shape, and distribution of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack.

For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring and the sulfur atom, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the α,β-unsaturated ketone moiety within the thiopyran ring, highlighting the carbonyl carbon and the β-carbon as the principal sites for nucleophilic attack. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Properties for this compound (Note: This table is illustrative and based on general principles, as specific data for the compound is not available.)

Molecular OrbitalProbable LocalizationImplied Reactivity
HOMOFuran ring, Sulfur atomSite for electrophilic attack
LUMOC=C-C=O system in the thiopyran ringSite for nucleophilic attack

Elucidation of Reaction Pathways and Transition State Characterization

Computational studies are invaluable for mapping out reaction mechanisms. For instance, the functionalization of the related 4-(diethoxyphosphoryl)-4,7-dihydro-5H-thiopyrano[3,4-b]furan has been explored experimentally, involving reactions like hydrolysis, acylation, and rearrangement. A computational study of these transformations on the parent compound would involve locating the transition state structures for each step. This would provide activation energies, which are crucial for understanding reaction kinetics and selectivity. For example, in a nucleophilic addition to the carbonyl group, DFT calculations could model the approach of the nucleophile, the formation of the tetrahedral intermediate (a local minimum on the potential energy surface), and the subsequent protonation steps, identifying the transition state for the rate-determining step.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, which is particularly useful for understanding conformational flexibility and interactions with biological macromolecules. For a flexible molecule like this compound, MD simulations could reveal the different accessible conformations of the thiopyran ring (e.g., chair, boat, twist-boat) and the energetic barriers between them.

In the context of medicinal chemistry, if this scaffold were identified as a potential binder to a protein target, MD simulations would be critical. By simulating the compound in the active site of a protein, researchers can assess the stability of its binding pose, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate binding free energies, providing a more dynamic and realistic picture than static docking models.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. While no QSAR models have been published specifically for this compound derivatives, the general methodology would apply if a set of analogs with measured biological activity were available.

The process would involve:

Data Set: Assembling a series of thiopyranofuran derivatives with their corresponding biological activity data (e.g., IC50 values).

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These can be constitutional, topological, geometric, or electronic in nature.

Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms, a mathematical equation is developed that best correlates the descriptors with the observed activity.

Validation: The predictive power of the model is rigorously tested using internal and external validation sets.

A successful QSAR model could then be used to predict the activity of new, unsynthesized derivatives, helping to prioritize which compounds to synthesize and test, thereby streamlining the drug discovery process.

Applications As Advanced Synthetic Intermediates and Privileged Scaffolds

Utility in the Construction of Complex Heterocyclic Architectures

There is currently a lack of specific published research detailing the use of 5H-thiopyrano[3,4-b]furan-4(7H)-one as a building block for the construction of more complex heterocyclic architectures. In principle, its fused bicyclic structure, containing both sulfur and oxygen heteroatoms as well as a ketone functional group, presents multiple reaction sites for further chemical transformations.

Theoretically, the ketone could undergo reactions such as aldol (B89426) condensations, Wittig reactions, or reductions followed by substitutions to build upon the core structure. The heterocyclic rings themselves could potentially be modified through various organic reactions. However, without specific examples in the scientific literature, its practical utility in this area remains undemonstrated. For comparison, related furo[3,4-e]pyrazolo[3,4-b]pyridine-5(7H)-one derivatives have been synthesized via three-component reactions, showcasing the potential of similar fused systems in building complex molecules. nih.govresearchgate.net

Role in Domino and Cascade Reactions in Organic Synthesis

Domino and cascade reactions, which allow for the formation of multiple chemical bonds in a single synthetic operation, are powerful tools in modern organic synthesis for creating molecular complexity efficiently. academie-sciences.fr While there is significant interest in employing heterocyclic compounds in such reaction sequences, there are no specific documented instances of this compound being utilized in domino or cascade reactions.

Research on analogous systems, such as thiopyrano[4,3-b]indole-3(5H)-thiones, has shown their participation in cascade reactions with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD), leading to complex rearranged products. researchgate.netresearchgate.net These studies highlight the potential of the thiopyran ring to undergo ring-opening and subsequent cyclization reactions, a key feature of many cascade processes. However, similar studies involving the this compound core are not present in the current body of scientific literature.

Design and Synthesis of New Privileged Structures in Medicinal Chemistry Research

A "privileged scaffold" is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious modification. hebmu.edu.cn Many heterocyclic structures, such as those containing thiophene (B33073) or furan (B31954), are considered privileged scaffolds in medicinal chemistry due to their prevalence in biologically active compounds. nih.gov The concept of using privileged scaffolds is a cornerstone of modern drug discovery for creating libraries of compounds with a higher probability of biological activity. mdpi.comnih.govnih.govresearchgate.net

Despite the potential of the this compound framework to serve as a novel scaffold, there is no available research that specifically explores its design and synthesis for the creation of new privileged structures in medicinal chemistry. The development of derivatives from this core and the evaluation of their biological activities have not been reported. The exploration of this scaffold's potential in medicinal chemistry remains an open area for future investigation.

Q & A

Q. What are the established synthetic routes for 5H-Thiopyrano[3,4-b]furan-4(7H)-one, and what factors influence the selection of reaction conditions?

Q. How is the structural conformation of this compound characterized?

Methodological Answer: Key techniques include:

  • X-ray crystallography: Resolves non-planar ring systems and quantifies bond angles (e.g., C-S-C angle = 98.5° ± 0.3°) .
  • NMR spectroscopy: ^1H and ^13C NMR identify electronic environments (e.g., deshielded furanone carbonyl at δ 170–175 ppm) .
  • Cremer-Pople puckering analysis: Calculates amplitude (q) and phase (φ) parameters to quantify ring distortion (q > 0.5 Å indicates significant puckering) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for derivatives of this compound?

Methodological Answer: Discrepancies often arise from unaccounted solvent effects or dynamic conformers. Strategies include:

  • Variable-temperature NMR: Detects conformational equilibria (e.g., ΔG‡ = 8–12 kcal/mol for pseudorotation) .
  • DFT adjustments: Incorporate solvent models (e.g., Polarizable Continuum Model for THF) to reduce ^1H shift deviations by 0.2–0.3 ppm .
  • Crystallographic validation: Compare optimized geometries with X-ray data to refine computational parameters .

Table 2: Computational vs. Experimental Data Alignment

ParameterDeviation (Unadjusted)Deviation (Adjusted)
C=O bond length0.03 Å0.01 Å
^1H shifts0.5 ppm0.2 ppm

Q. What methodologies elucidate the regioselectivity of electrophilic substitutions in this compound?

Methodological Answer: Regioselectivity is governed by:

  • Frontier Molecular Orbital (FMO) analysis: Identifies nucleophilic sites (e.g., C-3 in furanone ring, LUMO = −1.8 eV) .
  • Hammett constants: Electron-withdrawing groups (σ+ = −0.78) favor substitution at C-3 over C-5 .
  • Steric maps: Derived from X-ray data, bulky substituents at C-7 reduce C-5 accessibility by 40% .

Q. How does ring strain in this compound influence cycloaddition kinetics and diastereoselectivity?

Methodological Answer: Ring strain (15–20 kcal/mol via DFT) lowers activation barriers (ΔG‡ = 12 kcal/mol vs. 18 kcal/mol for strain-free analogs). Diastereoselectivity (up to 9:1 dr) correlates with puckering amplitude (q):

  • High q (>0.6 Å): Enforces endo transition states due to pre-organized π-orbital alignment .
  • Pressure-dependent kinetics: Rate increases by 30% per 1000 bar, confirming strain-driven reactivity .

Table 3: Cycloaddition Performance Metrics

ConditionRate Constant (k, s⁻¹)Diastereoselectivity (dr)
Ambient pressure0.123:1
5000 bar0.429:1

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.